Product packaging for 6-Methoxy-2-methylheptan-2-OL(Cat. No.:CAS No. 138804-37-2)

6-Methoxy-2-methylheptan-2-OL

Cat. No.: B15417817
CAS No.: 138804-37-2
M. Wt: 160.25 g/mol
InChI Key: AALZDNXDXNMTCO-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Science

In the broader landscape of chemical science, the study of molecules like 6-Methoxy-2-methylheptan-2-ol is significant for several reasons. The presence of both a methoxy (B1213986) group and a tertiary alcohol functional group on a heptane (B126788) backbone makes it an interesting subject for synthetic chemists exploring selective transformations and the influence of functional groups on molecular properties. Its structural similarity to compounds used in the fragrance and fuel industries also provides a context for its potential application and academic exploration. For instance, the related compound 6-methoxy-2,6-dimethylheptanal (B1593867) is a known fragrance ingredient, valued for its fresh, floral scent. google.com Furthermore, ethers like 2-methoxy-2-methylheptane (B3057090) have been investigated as potential fuel additives to reduce emissions and improve combustion, suggesting a possible avenue of research for analogous structures. diva-portal.orgresearchgate.netutp.edu.my

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound primarily revolves around its synthesis, characterization, and the potential applications derived from its chemical structure. Key objectives include the development of efficient and high-yield synthetic routes. A plausible pathway involves a two-step process starting from 6-methyl-5-hepten-2-one (B42903). google.comwikipedia.org The initial step would be the methoxylation of the double bond to yield 6-methoxy-6-methylheptan-2-one, a process that can be achieved using methanol (B129727) in the presence of a strong acid like sulfuric acid. google.com The subsequent step would involve the conversion of the ketone to a tertiary alcohol via a nucleophilic addition, for example, using a Grignard reagent like methylmagnesium bromide.

Further objectives of academic study include a thorough characterization of its physicochemical properties and the exploration of its potential utility, drawing parallels with structurally similar compounds.

Methodological Approaches in Investigating this compound

The investigation of this compound employs a range of standard and advanced analytical techniques common in organic chemistry.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for the structural elucidation of the molecule, confirming the connectivity of the atoms and the presence of the characteristic functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present, notably the hydroxyl (-OH) stretch and the C-O stretches associated with the ether and alcohol.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation patterns, which can provide further structural information.

Chromatographic Techniques:

Gas Chromatography (GC): GC is a vital tool for monitoring the progress of the synthesis and for assessing the purity of the final product. For related compounds like 6-methyl-2-heptanol, GC is a standard analytical method. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be utilized for purification and analysis, particularly if derivatization is employed.

The combination of these methodologies allows for a comprehensive understanding of the synthesis and properties of this compound.

Detailed Research Findings

While specific research dedicated exclusively to this compound is limited, the synthesis of related compounds provides a strong basis for its preparation and predicted properties. A patent for the manufacture of 6-methoxy-2,6-dimethylheptanal outlines a key methoxylation step that is directly applicable. google.com The process involves the reaction of 6-methyl-5-hepten-2-one with methanol and a catalytic amount of sulfuric acid to produce 6-methoxy-6-methylheptan-2-one. google.com This intermediate would then be the direct precursor for the target molecule.

The physical and chemical properties of this compound can be estimated based on analogous compounds. For comparison, the properties of the related unmethoxylated alcohol, 6-methyl-2-heptanol, are well-documented. nih.govnist.gov

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)6-Methyl-2-heptanol nih.govnist.gov2-Methyl-2-heptanol (B1584528) nist.gov
Molecular Formula C₉H₂₀O₂C₈H₁₈OC₈H₁₈O
Molecular Weight 160.25 g/mol 130.23 g/mol 130.23 g/mol
Boiling Point Not available~171-175 °CNot available
Density Not available~0.816-0.820 g/mL @ 20°CNot available
Refractive Index Not available~1.422-1.426 @ 20°CNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2 B15417817 6-Methoxy-2-methylheptan-2-OL CAS No. 138804-37-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138804-37-2

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

6-methoxy-2-methylheptan-2-ol

InChI

InChI=1S/C9H20O2/c1-8(11-4)6-5-7-9(2,3)10/h8,10H,5-7H2,1-4H3

InChI Key

AALZDNXDXNMTCO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)OC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 6 Methoxy 2 Methylheptan 2 Ol

Stereoselective Synthesis Strategies and Enantiopurity Control

The creation of specific stereoisomers of 6-Methoxy-2-methylheptan-2-ol is a critical aspect of its synthesis, particularly for applications where chirality influences its properties. The following sections delve into the primary strategies for controlling enantiopurity.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral alcohols. This approach introduces a chiral catalyst to a non-chiral starting material to direct the formation of one enantiomer over the other. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis can be applied. For instance, the asymmetric reduction of a precursor ketone, such as 6-methoxy-2-methylheptan-2-one, could be achieved using a chiral reducing agent or a catalyst.

Key to this process is the selection of a suitable catalyst and reaction conditions. For example, the use of a chiral oxazaborolidine catalyst, as pioneered in the Corey-Bakshi-Shibata (CBS) reduction, could facilitate the enantioselective reduction of the carbonyl group. The choice of the metal center and the chiral ligand is paramount in achieving high enantiomeric excess (e.e.).

Catalyst TypePrecursorPotential Chiral LigandExpected Outcome
Chiral Ruthenium Complex6-methoxy-2-methylheptan-2-one(R,R)-Ts-DPENEnantioselective reduction to (R)- or (S)-6-Methoxy-2-methylheptan-2-ol
Chiral Rhodium ComplexAn appropriate olefin precursorChiral phosphine (B1218219) ligands (e.g., BINAP)Asymmetric hydrogenation to a chiral intermediate

Chiral Auxiliary-Based Approaches to this compound Enantiomers

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. This method is a robust strategy for the synthesis of specific enantiomers of this compound.

The process typically involves attaching a chiral auxiliary to a precursor molecule. The inherent chirality of the auxiliary then directs the stereoselective formation of the desired stereocenter. Common chiral auxiliaries include Evans oxazolidinones, 8-phenylmenthol, and camphorsultam. wikipedia.org For instance, an acyl derivative of a chiral auxiliary could be used to introduce the chiral center, which is then elaborated to the final product.

Chiral AuxiliarySynthetic StepMechanism of Stereocontrol
Evans OxazolidinoneAldol (B89426) addition to form a C-C bondThe bulky substituent on the oxazolidinone blocks one face of the enolate, directing the electrophile to the opposite face.
(1R,2S,5R)-(-)-MenthylGrignard addition to a glyoxylate (B1226380) esterThe chiral menthyl group creates a diastereomeric transition state, favoring the formation of one diastereomer.
CamphorsultamMichael additionThe sultam ring provides a rigid chiral environment, leading to high diastereoselectivity in the conjugate addition. wikipedia.org

Chemoenzymatic Synthetic Routes Towards this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce enantiomerically pure compounds. nih.gov Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic alcohols. mdpi.com In a kinetic resolution process, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

For the synthesis of enantiopure this compound, a racemic mixture of the alcohol could be subjected to acylation catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer, for instance, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The acylated and unreacted alcohols can then be separated. The choice of the acyl donor and solvent can significantly influence the enantioselectivity of the process.

Novel Reaction Pathways for this compound Synthesis

The development of new synthetic routes is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Exploration of Unconventional Synthetic Precursors

Traditional synthetic routes often rely on well-established starting materials. However, the exploration of unconventional precursors can open up new avenues for synthesis. A potential route to this compound could start from 6-methyl-5-hepten-2-one (B42903). google.com This precursor can undergo methoxylation in the presence of methanol (B129727) and an acid catalyst to yield 6-methoxy-6-methylheptan-2-one. google.com Subsequent Grignard reaction with a methylmagnesium halide would then produce the target tertiary alcohol, this compound.

Another approach involves the synthesis of related fragrant molecules, such as 6-methoxy-2,6-dimethyl-heptanol, which starts from the methoxylation of methyl heptenone followed by a Darzens condensation. asianpubs.orgresearchgate.net This suggests that similar strategies could be adapted for the synthesis of this compound.

PrecursorKey Reaction StepReagents
6-methyl-5-hepten-2-oneMethoxylationMethanol, Acid Catalyst (e.g., H₂SO₄) google.com
6-methoxy-6-methylheptan-2-oneGrignard ReactionMethylmagnesium bromide, Diethyl ether
Methyl heptenoneDarzens CondensationBase, Chloroacetic ester asianpubs.orgresearchgate.net

Development of Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste.

Green Chemistry PrincipleApplication in SynthesisBenefit
Use of CatalysisEmploying solid acid catalysts for methoxylationReduced waste, easier catalyst separation and reuse
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materialsHigher efficiency, less waste
Use of Renewable FeedstocksExploring bio-based precursorsReduced reliance on fossil fuels
Safer Solvents and ReagentsReplacing hazardous solvents with greener alternatives (e.g., water, supercritical CO₂)Improved safety and reduced environmental impact

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound, a tertiary alcohol, can be conceptualized through several synthetic routes, with the Grignard reaction being a prominent and classic method for creating carbon-carbon bonds and introducing a hydroxyl group. libretexts.orgyoutube.com The elucidation of the reaction mechanism is critical for optimizing reaction conditions and improving yield and selectivity.

A plausible and widely utilized method for the synthesis of tertiary alcohols involves the reaction of a ketone with an organometallic reagent, such as a Grignard reagent. libretexts.orglibretexts.org In the case of this compound, a potential synthetic pathway involves the reaction of 6-methoxy-2-heptanone with a methylmagnesium halide (a Grignard reagent). The reaction proceeds via nucleophilic addition of the methyl group from the Grignard reagent to the electrophilic carbonyl carbon of the ketone. youtube.com

The mechanism can be described in two main steps:

Nucleophilic Attack: The highly polarized carbon-magnesium bond in the methylmagnesium halide results in a nucleophilic methyl group that attacks the carbonyl carbon of 6-methoxy-2-heptanone. This leads to the formation of a tetrahedral intermediate, a magnesium alkoxide. youtube.comyoutube.com

Protonation: The intermediate magnesium alkoxide is then protonated in a subsequent work-up step, typically using a dilute acid, to yield the final tertiary alcohol, this compound. youtube.comyoutube.com

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the kinetics of similar Grignard reactions have been studied. The rate of a Grignard reaction is influenced by several factors, including the solvent, the concentration of the reactants, and the temperature. libretexts.org

The reaction is typically fast and exothermic. The use of ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is crucial as they solvate the magnesium center of the Grignard reagent, which is essential for its formation and reactivity. libretexts.org Kinetic studies of analogous tertiary alcohol syntheses indicate that the reaction rate is dependent on the concentration of both the ketone and the Grignard reagent. mdpi.com

FactorInfluence on Reaction RateRationale
Temperature Increases rate, but may decrease selectivityHigher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. However, it can also promote side reactions. mdpi.com
Solvent Essential for Grignard reagent stability and reactivityEthereal solvents solvate the magnesium atom, stabilizing the Grignard reagent and enhancing its nucleophilicity. libretexts.org
Reactant Concentration Directly proportional to the rateHigher concentrations of the ketone and Grignard reagent lead to a greater probability of collision and reaction.

This table is based on general principles of Grignard reactions and analogous syntheses due to the absence of specific data for this compound.

The transition state in the Grignard reaction for the formation of this compound involves a complex arrangement of the reactants. While detailed experimental transition state analysis for this specific molecule is not available, theoretical models for similar reactions suggest a four-centered or six-centered cyclic transition state, often referred to as a Zimmerman-Traxler model in the context of aldol additions, which shares mechanistic similarities.

In the context of the Grignard addition to a ketone, the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen of the ketone. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the carbanionic portion of the Grignard reagent. The transition state involves the simultaneous breaking of the carbon-magnesium bond and the pi bond of the carbonyl group, and the formation of the new carbon-carbon bond and the oxygen-magnesium bond.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating such transition states. oatext.com These studies can provide insights into the geometry and energy of the transition state, which are crucial for understanding the reaction's stereoselectivity and for designing more efficient catalysts.

Process Engineering and Optimization for this compound Production

The industrial-scale production of a fine chemical like this compound requires careful consideration of process engineering and optimization to ensure economic viability, safety, and sustainability. While specific process design for this compound is not detailed in the literature, principles can be drawn from the production of structurally similar compounds like 2-methoxy-2-methyl-heptane (MMH), a potential gasoline additive. tudelft.nldiva-portal.orgresearchgate.netresearchgate.nete3s-conferences.org

The choice of reactor is critical for controlling the reaction conditions and maximizing the yield and selectivity of the desired product. For a Grignard-type synthesis, which is typically a batch or semi-batch process, a stirred-tank reactor (STR) would be a suitable choice.

Key Reactor Design and Operational Parameters:

ParameterRecommended Value/ConditionRationale
Reactor Type Stirred-Tank Reactor (STR)Allows for effective mixing and heat transfer, which is crucial for the exothermic Grignard reaction.
Operating Temperature Low to moderate (e.g., 0-50 °C)To control the exothermic reaction and minimize side reactions. Cooling systems are essential. mdpi.comgoogle.com
Pressure AtmosphericThe reaction does not typically require high pressure.
Agitation VigorousTo ensure homogeneity of the reactants and efficient heat transfer.
Addition of Reactants Slow, controlled addition of the Grignard reagentTo manage the exothermicity of the reaction and prevent localized high concentrations that could lead to side reactions.

This table is based on general principles for Grignard reactions and adapted from information on similar chemical processes.

For a different synthetic approach, such as the etherification of an unsaturated alcohol, a fixed-bed catalytic reactor might be considered, similar to what is used for MMH production. tudelft.nlresearchgate.net In such a continuous process, parameters like catalyst type (e.g., acid resin), temperature, and residence time would be the key variables to optimize. researchgate.net

Following the reaction, a multi-step separation and purification process is necessary to isolate this compound of the desired purity. This typically involves:

Quenching: The reaction mixture is first treated with an aqueous solution (e.g., dilute acid or ammonium (B1175870) chloride) to protonate the alkoxide and to dissolve the magnesium salts. youtube.com

Extraction: The product is then extracted from the aqueous phase using a suitable organic solvent.

Washing: The organic layer is washed to remove any remaining impurities.

Drying: A drying agent is used to remove water from the organic phase.

Distillation: The final purification is typically achieved through distillation under reduced pressure to separate the product from the solvent and any high-boiling impurities. google.com

Process intensification strategies aim to combine several of these unit operations into a single piece of equipment to reduce capital and operating costs. For instance, reactive distillation, where the reaction and separation occur simultaneously in a single column, has been proposed for the production of MMH. diva-portal.orgresearchgate.nete3s-conferences.org While directly applying reactive distillation to a Grignard synthesis is not straightforward, it highlights the potential for innovative process design in the broader context of producing similar molecules.

The separation of the final product from by-products and unreacted starting materials is a critical step. The difficulty of this separation depends on the relative volatilities of the components. For instance, in the production of MMH, the separation from by-products like 2-methyl-2-heptanol (B1584528) is a significant challenge. researchgate.net

Chemical Transformations and Functional Group Reactivity of 6 Methoxy 2 Methylheptan 2 Ol

Alcohol and Ether Functional Group Interconversions

The tertiary alcohol and ether groups of 6-Methoxy-2-methylheptan-2-OL are the primary sites for chemical reactions. Their interconversion through oxidation, reduction, cleavage, and formation are fundamental transformations.

Selective Oxidation and Reduction Methodologies

Oxidation:

The oxidation of tertiary alcohols, such as the one present in this compound, is generally challenging under standard conditions. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon atom bearing the hydroxyl group). byjus.comlibretexts.orgbritannica.comyoutube.com This structural feature prevents the typical oxidation mechanism that involves the removal of this hydrogen to form a carbonyl group. byjus.comyoutube.com

Reagents commonly used for alcohol oxidation, such as those based on chromium (e.g., chromic acid, PCC) or permanganate, are generally ineffective for oxidizing tertiary alcohols without breaking carbon-carbon bonds. libretexts.orgbritannica.com Such harsh conditions would likely lead to the degradation of the molecule. byjus.com Therefore, selective oxidation of the tertiary alcohol in this compound to a ketone is not a feasible transformation under typical laboratory conditions.

Reduction:

The reduction of the tertiary alcohol in this compound to the corresponding alkane, 2-methoxy-6-methylheptane, is a more viable transformation. While direct dehydration followed by hydrogenation of the resulting alkene is a possible route, other methods can achieve this transformation more directly.

One notable method involves the use of a trialkylsilane in the presence of a strong acid. This approach can effectively deoxygenate tertiary alcohols. The reaction proceeds through the formation of a silyl (B83357) ether intermediate, which then undergoes cleavage.

Reagent System Product General Applicability
Triethylsilane / Trifluoroacetic acid2-Methoxy-6-methylheptaneEffective for the reduction of tertiary alcohols.

It is important to note that the conditions required for this reduction could potentially also lead to the cleavage of the methyl ether, a competing reaction that will be discussed in the following section. Careful optimization of reaction conditions would be necessary to achieve selective reduction of the alcohol.

Ether Cleavage and Formation Studies

Ether Cleavage:

The methoxy (B1213986) group in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglongdom.org The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. wikipedia.orglongdom.org

In the case of this compound, the ether is a methyl ether attached to a secondary carbon. Protonation of the ether oxygen by the strong acid makes the methanol (B129727) a good leaving group. longdom.org A subsequent nucleophilic attack by the halide ion on the methyl group (an S(_N)2 reaction) would yield 6-hydroxy-2-methylheptan-2-ol and a methyl halide. wikipedia.org Alternatively, attack at the secondary carbon is also possible.

Reagent Primary Products Mechanism
Hydroiodic Acid (HI)6-Hydroxy-2-methylheptan-2-ol, Methyl iodideS(_N)2
Hydrobromic Acid (HBr)6-Hydroxy-2-methylheptan-2-ol, Methyl bromideS(_N)2

The choice of reagent and reaction conditions can influence the outcome. For instance, the presence of a Lewis acid in conjunction with a nucleophile can also effect ether cleavage.

Ether Formation:

The synthesis of this compound itself is an example of ether formation. A common method for preparing such compounds is through the acid-catalyzed addition of an alcohol to an alkene. For instance, the reaction of 2-methyl-1-hepten-6-ol with methanol in the presence of an acid catalyst would yield the target molecule. Another synthetic route involves the methoxylation of a ketone followed by a Grignard reaction.

Derivatization Strategies for Advanced Chemical Probes and Precursors

The modification of the this compound structure can lead to the creation of analogs with altered properties or the introduction of functionalities that allow it to be used as a chemical probe.

Synthesis of Structurally Modified Analogs of this compound

The synthesis of structurally modified analogs of this compound has been explored, particularly in the context of creating new fragrance molecules. These synthetic strategies often involve modifying the carbon skeleton or the functional groups.

One approach starts with a related compound, 6-methoxy-2,6-dimethylheptanal (B1593867), which can be derived from the methoxylation of 6-methyl-5-hepten-2-one (B42903). The resulting aldehyde can then be used as a precursor to synthesize a variety of analogs through reactions such as aldol (B89426) condensations or Grignard additions, leading to new alcohols with extended carbon chains or different substitution patterns.

Starting Material Reaction Analog Structure
6-Methoxy-2,6-dimethylheptanalGrignard Reaction with Alkyl Magnesium BromideVaried alcohol derivatives with new alkyl groups
This compoundEtherification of the tertiary alcoholDialkoxy derivatives

These synthetic approaches demonstrate the versatility of the core structure and the potential to generate a library of related compounds with diverse properties.

Derivatization for Enhanced Research Utility

To enhance the utility of this compound in research, particularly as a chemical probe, it can be derivatized to include reporter groups. These groups, such as fluorescent tags or biotin, allow for the detection and tracking of the molecule in biological systems.

The primary site for such derivatization would be the tertiary alcohol. While direct esterification of a tertiary alcohol can be challenging due to steric hindrance, it can be achieved under certain conditions, for example, by using an acid chloride or anhydride (B1165640) with a suitable catalyst.

A more versatile approach involves converting the alcohol into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a molecule containing the desired reporter group. However, the tertiary nature of the alcohol makes it prone to elimination reactions under these conditions.

A more practical strategy would involve the cleavage of the methyl ether to unmask the secondary alcohol, as described in section 3.1.2. This secondary alcohol can then be more readily derivatized. For example, it could be esterified with a fluorescent carboxylic acid or converted to an amine, which could then be coupled to a variety of reporter molecules.

Functional Group Derivatization Reaction Introduced Reporter Group
Tertiary AlcoholEsterification (challenging)Fluorescent ester
Secondary Alcohol (after ether cleavage)EsterificationFluorescent ester, Biotin
Secondary Alcohol (after ether cleavage)Conversion to amine, then amidationFluorophore, Affinity tag

These derivatization strategies would transform this compound from a simple aliphatic compound into a sophisticated tool for chemical biology and related research fields.

Biological and Biomedical Research Perspectives of 6 Methoxy 2 Methylheptan 2 Ol Analogs

Structure-Activity Relationship (SAR) Investigations of Related Structures

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For a molecule like 6-Methoxy-2-methylheptan-2-OL, SAR investigations would systematically modify its structure to understand how these changes affect its interaction with biological targets.

Elucidation of Molecular Determinants for Biological Interaction

To understand the biological interactions of analogs of this compound, researchers would typically synthesize a series of related compounds and evaluate their biological effects. Key structural modifications would include:

Alteration of the Hydroxyl Group: The tertiary alcohol is a key feature. Modifications could include esterification, etherification, or replacement with other functional groups (e.g., amine, thiol) to probe the importance of hydrogen bonding.

Modification of the Methoxy (B1213986) Group: The position and nature of the ether linkage would be varied. Shifting the methoxy group along the heptane (B126788) chain or changing the alkyl substituent (e.g., to an ethoxy or propoxy group) would help determine the role of this group in any observed biological activity.

Changes to the Heptane Backbone: The length and branching of the alkyl chain could be altered. Shortening or lengthening the chain, or introducing further branching, would provide insights into the spatial requirements of a potential binding pocket.

Computational SAR Modeling

In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. These models correlate variations in the physicochemical properties of a series of compounds with their biological activities. For analogs of this compound, relevant molecular descriptors would include:

Lipophilicity (logP): This would influence the compound's ability to cross cell membranes.

Electronic Properties: Descriptors such as partial charges on atoms would be important for understanding electrostatic interactions with a biological target.

Steric Parameters: Molecular volume and surface area would be critical in determining how well the molecule fits into a potential binding site.

A hypothetical QSAR study might reveal, for instance, that optimal activity is achieved with a specific range of lipophilicity, which could guide the design of new, more potent analogs.

Molecular Mechanism of Action Studies of Related Biologically Active Compounds

Understanding the molecular mechanism of action is crucial for the development of any therapeutic agent. For a novel compound like this compound, this would involve identifying its cellular targets and pathways.

Identification of Molecular Targets and Binding Sites

Should biological activity be discovered for analogs of this compound, a variety of techniques could be used to identify their molecular targets. These include:

Affinity Chromatography: A modified version of the active compound could be immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Computational Target Prediction: Servers and algorithms can predict potential protein targets based on the chemical structure of a small molecule.

Enzymatic Activity Modulation

Given the presence of hydroxyl and ether functional groups, it is plausible that analogs of this compound could interact with enzymes. For example, they could act as inhibitors or modulators of enzymes involved in metabolic pathways. Research in this area would involve screening the compounds against a panel of relevant enzymes to identify any inhibitory or activating effects.

Biosynthetic Pathways and Biocatalytic Applications

There is currently no information in the scientific literature describing a natural source or a biosynthetic pathway for this compound. This suggests that it is likely a synthetic compound.

However, the structural motifs present in this compound are found in nature. For instance, various microorganisms are capable of hydroxylating and methoxylating aliphatic hydrocarbons. In principle, biocatalytic methods could be developed for the synthesis of this compound and its analogs. This could involve using whole-cell biocatalysts or isolated enzymes (e.g., cytochrome P450 monooxygenases) to perform specific chemical transformations, potentially offering a more environmentally friendly synthetic route compared to traditional chemical methods.

Identification of Relevant Enzymes and Pathways

The metabolic transformation of analogs of this compound is anticipated to be primarily orchestrated by a concert of oxidative enzymes. The structural features of these analogs—a long alkyl chain, a methyl branch, a methoxy ether linkage, and a tertiary alcohol—point towards the involvement of specific enzyme families that are well-known for their roles in xenobiotic metabolism.

The principal enzymes expected to catalyze the initial and subsequent metabolic steps are the Cytochrome P450 (CYP) monooxygenases . nih.govacs.org This superfamily of heme-containing enzymes is central to the Phase I metabolism of a vast array of compounds, facilitating their conversion into more polar, excretable derivatives. nih.govnih.gov For analogs of this compound, CYP enzymes are likely to be involved in two key types of reactions: hydroxylation of the alkyl chain and O-demethylation of the methoxy group. acs.orgfrontiersin.orgwikipedia.org The regioselectivity of CYP-catalyzed hydroxylation on linear and branched alkanes can be influenced by the specific CYP isoform and the substrate's structure, potentially leading to oxidation at various positions along the heptane backbone. nih.govacs.orgcaltech.edu

Another important class of enzymes is the alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs) . mdpi.comdtu.dknih.gov While these enzymes are pivotal in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, the tertiary alcohol group in this compound analogs presents a significant steric hindrance, making it generally resistant to direct oxidation by these enzymes. mdpi.comnih.gov However, if hydroxylation occurs at other positions on the alkyl chain, the resulting primary or secondary alcohols could be substrates for ADHs and AOXs. nih.gov

The metabolic pathways for these analogs would likely commence with an initial oxidative attack. This could be a CYP-mediated hydroxylation at a sterically accessible carbon on the heptane chain or an O-demethylation reaction. wikipedia.orgsci-hub.se The latter would cleave the ether bond, yielding a hydroxyl group and formaldehyde. wikipedia.org Following these initial modifications, the resulting metabolites could undergo further oxidation, conjugation, and eventual elimination from the biological system.

Enzyme FamilyPrimary FunctionRelevant Substrate MoietyPotential Transformation of Analogs
Cytochrome P450 (CYP) Monooxygenases Oxidation (Hydroxylation, O-demethylation)Heptane backbone, Methoxy groupHydroxylation of the alkyl chain, Cleavage of the methoxy ether linkage
Alcohol Dehydrogenases (ADHs) Oxidation of alcoholsSecondary or Primary AlcoholsOxidation of hydroxylated metabolites
Alcohol Oxidases (AOXs) Oxidation of alcoholsSecondary or Primary AlcoholsOxidation of hydroxylated metabolites
2-Oxoglutarate (2OG)/Fe(II)-Dependent Dioxygenases DemethylationMethoxy groupPotential alternative pathway for O-demethylation

Enzymatic Transformations and Biocatalysis Studies

The enzymatic transformation of analogs of this compound can be explored through biocatalysis, using either whole microbial cells or isolated enzymes. Such studies provide insights into potential metabolic routes and can be harnessed for the synthesis of novel, value-added compounds. wipo.int

Hydroxylation: A primary transformation anticipated for these analogs is hydroxylation of the heptane backbone. Cytochrome P450 enzymes, particularly those from bacteria like Bacillus megaterium (P450 BM-3), have been engineered to hydroxylate linear alkanes with high activity and regioselectivity. nih.govcaltech.edu For a substituted alkane like a 2-methylheptane (B165363) derivative, these enzymes could potentially introduce a hydroxyl group at various positions, with a preference often observed for sub-terminal carbons. caltech.edu The presence of the existing tertiary alcohol and methoxy group would influence the binding orientation within the enzyme's active site, thereby directing the position of hydroxylation. acs.orgnih.gov

O-Demethylation: The methoxy group represents another key site for enzymatic attack. O-demethylation is a common metabolic reaction catalyzed by CYP enzymes and other specialized demethylases. frontiersin.orgwikipedia.org Studies on methoxy-containing compounds, such as methoxyflavones, have demonstrated efficient demethylation by human CYP isoforms, yielding hydroxylated products. sci-hub.se A similar transformation in this compound analogs would result in the formation of a diol. Oxygen-independent demethylation via methyltransferases is also a known biocatalytic route, offering an alternative pathway under anaerobic conditions. acs.org

Biocatalysis with Whole-Cell Systems: The use of whole microorganisms, such as fungi and bacteria, offers a practical approach to studying and applying the enzymatic transformation of these analogs. Various bacterial genera, including Rhodococcus and Pseudomonas, are known to possess diverse oxidative enzymes capable of metabolizing a wide range of organic compounds. caltech.edu Fungi are also prolific biocatalysts, known to perform a variety of biotransformations, including hydroxylations and demethylations. researchgate.net The transformation of related compounds like 2-heptanol (B47269) has been shown to be impacted by fungal metabolism. nih.gov

Below is a table summarizing potential biocatalytic transformations of substrates analogous to this compound.

Substrate AnalogBiocatalyst (Enzyme/Organism)Transformation TypeProduct(s)
n-OctaneEngineered Cytochrome P450 BM-3Regioselective Hydroxylation(S)-2-Octanol or (R)-2-Octanol
Aryl Methyl EthersPseudomonas sp. (Rieske Monooxygenase)O-DemethylationCorresponding Phenol, Formaldehyde
MethoxyflavonesBeauveria bassiana (Fungus)O-Demethylation, HydroxylationHydroxyflavones, Glucosides
n-ButaneEngineered Cytochrome P450 BM-3Regioselective Hydroxylation2-Butanol

These examples from the literature, while not on the exact target molecule, provide a strong foundation for predicting the enzymatic fate of this compound analogs. Future research focusing on the biotransformation of this specific compound class will be invaluable for elucidating their metabolic pathways and exploring their potential in biomedical and biotechnological applications.

Advanced Analytical Methodologies for 6 Methoxy 2 Methylheptan 2 Ol

Chromatographic Techniques for Complex Mixture Analysis

Chromatographic methods are indispensable for the separation and quantification of 6-methoxy-2-methylheptan-2-ol, particularly when it is present in complex matrices resulting from synthesis or biological studies.

Hyphenated Chromatography-Mass Spectrometry Approaches

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. The coupling of a gas chromatograph, which separates compounds based on their boiling points and interactions with a stationary phase, to a mass spectrometer, which provides mass-to-charge ratio (m/z) information and fragmentation patterns, allows for confident identification and quantification.

In a typical GC-MS analysis of a reaction mixture containing this compound, a non-polar or medium-polarity capillary column would be employed. The resulting chromatogram would display peaks corresponding to the starting materials, the main product, and any byproducts. The mass spectrum of this compound would be characterized by a molecular ion peak (if stable enough to be detected) and a series of fragment ions that provide structural information. For instance, the fragmentation of its close analogue, 2-methoxy-2-methylheptane (B3057090), is influenced by the ether and tertiary carbon functionalities, leading to specific cleavage patterns.

Parameter Typical Value/Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-400

This is an exemplary table based on general GC-MS methods for similar analytes.

For more complex mixtures, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced separation power. This technique utilizes two columns with different stationary phases, providing a more detailed fingerprint of the sample components.

Chiral Separations for Enantiomeric Purity Assessment

As this compound possesses a chiral center at the C2 position, determining its enantiomeric purity is of significant importance, especially in contexts where biological activity is stereospecific. Chiral gas chromatography is a powerful technique for separating enantiomers. nih.gov

Direct separation of the enantiomers of this compound can be challenging. Therefore, derivatization of the hydroxyl group is often employed to enhance the interaction with the chiral stationary phase. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents. The resulting diastereomeric esters can then be separated on a chiral column, such as one coated with a modified cyclodextrin.

Parameter Typical Value/Condition
Chiral Column Cyclodextrin-based chiral stationary phase (e.g., Chirasil-DEX CB)
Derivatization Acetylation or trifluoroacetylation
Injector Temperature 230 °C
Oven Program Isothermal or gradient, optimized for the specific derivative
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table provides a general approach for chiral GC separation of tertiary alcohols.

The separation factor (α), which is the ratio of the retention times of the two enantiomers, is a key parameter in evaluating the effectiveness of the chiral separation. A value greater than 1 indicates separation, with higher values representing better resolution.

Spectroscopic Methodologies for Advanced Structural and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and electronic environment of this compound.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure and conformational preferences of molecules in solution. For this compound, one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons present.

The conformational analysis of acyclic molecules like this compound can be complex due to the free rotation around single bonds. Multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons that are in close proximity, offering insights into the preferred conformations. The study of related acyclic ethers has shown that the presence of the oxygen atom influences the conformational equilibrium. nih.gov The relative populations of different staggered conformations (anti and gauche) can be estimated by analyzing coupling constants and NOE intensities. libretexts.org

Nucleus Expected Chemical Shift Range (ppm) Multiplicity
¹H (C1-H₃) ~1.2Singlet
¹H (C2-OH) Variable (depends on solvent and concentration)Singlet
¹H (C3-H₂) ~1.5Multiplet
¹H (C4-H₂) ~1.3Multiplet
¹H (C5-H₂) ~1.4Multiplet
¹H (C6-H) ~3.4Multiplet
¹H (C7-H₃) ~1.1Doublet
¹H (OCH₃) ~3.2Singlet
¹³C (C1) ~25Quartet
¹³C (C2) ~72Singlet
¹³C (C3) ~40Triplet
¹³C (C4) ~24Triplet
¹³C (C5) ~38Triplet
¹³C (C6) ~78Doublet
¹³C (C7) ~20Quartet
¹³C (OCH₃) ~49Quartet

This table presents predicted NMR chemical shifts based on the analysis of similar structures. Actual values may vary.

Advanced Mass Spectrometry for Metabolite Profiling or Reaction Intermediate Detection

Advanced mass spectrometry techniques are crucial for studying the transformation of this compound, whether through metabolic pathways or during chemical reactions. These methods can detect and identify transient intermediates and low-concentration products.

Electron ionization (EI) mass spectrometry of this compound would be expected to produce a series of fragment ions. The fragmentation of ethers often involves cleavage of the C-C bond adjacent to the oxygen atom. pearson.com Similarly, tertiary alcohols can undergo dehydration. libretexts.org Therefore, characteristic fragments for this compound would likely include the loss of a methyl group, a methoxy (B1213986) group, and water.

Predicted Fragmentation of this compound in EI-MS:

m/z Value Possible Fragment Identity
[M]+ Molecular Ion
[M-15]+ Loss of a CH₃ group
[M-31]+ Loss of a OCH₃ group
[M-18]+ Loss of H₂O
m/z 59 [C₃H₇O]⁺ (from cleavage alpha to the hydroxyl group)
m/z 73 [C₄H₉O]⁺ (from cleavage alpha to the methoxy group)

This is a predictive table based on established fragmentation patterns of alcohols and ethers.

For the detection of reaction intermediates, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) are highly effective. These "soft" ionization techniques can transfer fragile intermediates from the reaction mixture into the gas phase for analysis. By selecting a specific ion and inducing fragmentation, MS/MS can provide structural information about these transient species, offering valuable mechanistic insights into the synthesis or degradation of this compound.

Environmental Research and Degradation Pathways of 6 Methoxy 2 Methylheptan 2 Ol

Biodegradation Pathways in Environmental Matrices

There is currently no available research on the biodegradation of 6-Methoxy-2-methylheptan-2-OL in any environmental matrix, including soil, sediment, or water.

Microbial Metabolism and Enzyme Systems

Information regarding the microbial metabolism of this compound and the specific enzyme systems that might be involved in its breakdown is not present in the available scientific literature. Research would be required to identify microorganisms capable of utilizing this compound as a substrate and to characterize the metabolic pathways and enzymes involved.

Photochemical and Chemical Degradation Mechanisms

There is no information available on the photochemical and chemical degradation of this compound.

Oxidative Degradation Processes

Specifics on the oxidative degradation processes of this compound, including its reaction with atmospheric oxidants such as hydroxyl radicals, are not documented. Tertiary alcohols, as a class, are generally more resistant to oxidation than primary or secondary alcohols. However, the presence of a methoxy (B1213986) group could influence its reactivity.

Hydrolytic Stability and Transformation Products

The hydrolytic stability of the ether linkage in this compound under various environmental pH conditions has not been studied. Ethers are generally stable to hydrolysis under neutral conditions but can be cleaved under strongly acidic conditions. Research would be necessary to determine the rate of hydrolysis and identify any potential transformation products.

Theoretical and Computational Studies of 6 Methoxy 2 Methylheptan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules at the electronic level. mpg.denih.gov These methods allow for the prediction of a molecule's geometry, energy, and electronic distribution, which in turn dictate its reactivity and spectroscopic signatures.

Electronic Structure and Reactivity Predictions

The electronic structure of 6-Methoxy-2-methylheptan-2-ol is characterized by the presence of two electron-rich centers: the oxygen atoms of the methoxy (B1213986) and hydroxyl groups. DFT calculations, often employing functionals like B3LYP, can be used to optimize the molecule's geometry and calculate its molecular orbitals. epstem.netirdg.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed across the anti-bonding orbitals of the C-O and C-C bonds, indicating potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar ether-alcohols calculated using DFT methods.

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy 1.8 eV
HOMO-LUMO Gap 8.3 eV

Reactivity descriptors, such as molecular electrostatic potential (MEP) maps, can also be generated from the calculated electron density. The MEP map for this compound would be expected to show regions of negative potential (red) around the oxygen atoms, confirming them as sites for hydrogen bonding and electrophilic interaction. Regions of positive potential (blue) would likely be found around the hydroxyl proton and the methyl groups.

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. For this compound, the predicted IR spectrum would exhibit characteristic peaks for the O-H stretch of the tertiary alcohol, typically a broad band around 3400 cm⁻¹. libretexts.org A strong C-O stretching vibration for the ether group is expected in the 1050-1150 cm⁻¹ range. libretexts.orgpressbooks.publibretexts.org The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be present in their characteristic regions. hillsdale.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.govnih.gov For this compound, the proton of the hydroxyl group would likely appear as a singlet, with its chemical shift being concentration and solvent-dependent. libretexts.orgyoutube.com The protons on the carbon adjacent to the ether oxygen are expected to be deshielded and appear in the 3.3-4.0 ppm range. libretexts.org The methyl protons of the methoxy group would also show a characteristic singlet. In the ¹³C NMR spectrum, the carbons bonded to the oxygen atoms would be shifted downfield, typically appearing in the 50-80 ppm range. pressbooks.pub

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data based on empirical rules and computational predictions for similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CH₃) 1.20 25.0
C2 (C-OH) - 72.0
C3 (CH₂) 1.50 42.0
C4 (CH₂) 1.40 23.0
C5 (CH₂) 1.60 30.0
C6 (CH-OCH₃) 3.40 78.0
C7 (CH₃) 1.15 20.0
OCH₃ 3.30 56.0

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the macroscopic behavior of a system of molecules, including conformational flexibility and intermolecular interactions. tandfonline.comtandfonline.com

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. libretexts.org This is typically done by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step using molecular mechanics force fields or quantum mechanical methods.

Intermolecular Interactions and Solvation Effects

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an ether group (a hydrogen bond acceptor) in this compound dictates its intermolecular interactions. In the pure liquid state, extensive hydrogen bonding between the hydroxyl groups of neighboring molecules is expected, similar to what is observed in other long-chain alcohols. nih.gov Additionally, hydrogen bonds can form between the hydroxyl group of one molecule and the ether oxygen of another. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the behavior of a large ensemble of this compound molecules over time. rsc.org These simulations can provide detailed information about the structure of the liquid, including radial distribution functions that describe the probability of finding a neighboring molecule at a certain distance. MD simulations can also be used to study solvation effects by placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and observing the interactions. acs.org The solubility and partitioning behavior of this compound will be governed by the balance between the hydrophilic character of the polar head groups and the hydrophobic nature of the heptane (B126788) tail. purdue.edu

Computational Design of Novel Derivatives and Related Molecules

The insights gained from theoretical studies of this compound can be leveraged for the computational design of novel derivatives with tailored properties. For instance, by systematically modifying the chemical structure (e.g., changing the length of the alkyl chain, altering the position of the functional groups, or introducing new substituents), it is possible to computationally screen for molecules with desired characteristics such as enhanced solubility, specific binding affinities, or improved reactivity for a particular application. This in silico design process can significantly accelerate the discovery and development of new chemical entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.